What is 4-(2-Triphenylenyl)-dibenzothiophene?
What is 4-(2-Triphenylenyl)-dibenzothiophene?
4-(2-Triphenylenyl)-dibenzothiophene: Bridging Optoelectronics and Next-Generation Theranostics
Executive Summary
4-(2-Triphenylenyl)-dibenzothiophene (CAS: 1115639-86-5; Formula:
This whitepaper dissects the molecular causality behind its performance, detailing how the same quantum mechanical mechanisms that illuminate a display can be harnessed to induce targeted apoptosis in oncology.
Molecular Architecture & Photophysical Causality
The efficacy of 4-(2-Triphenylenyl)-dibenzothiophene in both electronics and biology is dictated by its bipartite molecular architecture:
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The Triphenylene Core (The Rigid Scaffold): Triphenylene is a fully conjugated, planar PAH. Its primary function is to provide a rigid structural backbone. Causality: The steric rigidity prevents intermolecular
stacking in solid-state or aggregated forms. By hindering excimer formation, the molecule avoids luminescence quenching, maintaining a high photoluminescence quantum yield (PLQY). -
The Dibenzothiophene Moiety (The Modulator): The integration of the sulfur-containing dibenzothiophene ring introduces a weak electron-accepting characteristic. Causality: This lowers the Lowest Unoccupied Molecular Orbital (LUMO) level, facilitating balanced bipolar charge transport. In a biological context, this donor-acceptor (D-A) interaction enhances the two-photon absorption (2PA) cross-section, allowing for excitation via near-infrared (NIR) light, which penetrates tissue deeper than UV/visible light[2].
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High Triplet Energy (
): The molecule exhibits an exceptionally high state (typically eV). Causality: In OLEDs, this prevents reverse energy transfer from the blue dopant back to the host. In PDT, this energy is more than sufficient to overcome the excitation threshold required to convert ground-state triplet oxygen ( ) into cytotoxic singlet oxygen ( ), the primary agent in photodynamic tumor ablation.
Core Application I: OLED Host Material Dynamics
In the realm of organic electronics, 4-(2-Triphenylenyl)-dibenzothiophene serves as a host matrix. Phosphorescent emitters (guests) can harvest both singlet (25%) and triplet (75%) excitons, theoretically achieving 100% internal quantum efficiency. However, these emitters suffer from concentration quenching if left undoped.
By dispersing the emitter within the 4-(2-Triphenylenyl)-dibenzothiophene matrix, the host absorbs the electrical excitation and transfers the energy to the guest via Förster or Dexter energy transfer. The rigid structure of the host ensures high thermal stability (high glass transition temperature,
Core Application II: The Biomedical Frontier (Theranostics & PDT)
For drug development professionals, the translation of OLED materials into nanomedicine is driven by the need for highly efficient photosensitizers (PS). Traditional PS drugs often suffer from poor photostability and low Reactive Oxygen Species (ROS) yields.
By utilizing conjugated polymers or nanoparticles containing the dibenzothiophene-S,S-dioxide and triphenylene derivatives, researchers achieve an "Aggregation-Induced Emission" (AIE) effect. When these hydrophobic molecules are encapsulated into biocompatible nanoparticles and enter the aqueous tumor microenvironment, they aggregate. Instead of quenching, their emission and ISC rates amplify. The robust intramolecular charge-transfer characteristic enables a massive two-photon absorption cross-section (e.g.,
Divergent triplet state (T1) pathways for OLED emission and PDT ROS generation.
Self-Validating Experimental Protocols
To ensure scientific integrity, the evaluation of this compound must follow a self-validating loop where photophysical characterization directly predicts in vitro biological efficacy.
Protocol A: Nanoparticle Encapsulation & Optical Validation
Causality: Because 4-(2-Triphenylenyl)-dibenzothiophene is highly hydrophobic, it must be formulated into water-soluble nanoparticles (NPs) using an amphiphilic polymer matrix (e.g., DSPE-PEG2000) to ensure biocompatibility and cellular uptake.
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Synthesis: Dissolve 2 mg of the compound and 10 mg of DSPE-PEG2000 in 1 mL of tetrahydrofuran (THF).
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Precipitation: Rapidly inject the THF solution into 9 mL of Milli-Q water under vigorous sonication (100 W) for 5 minutes.
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Purification: Stir the emulsion in the dark for 24 hours at room temperature to evaporate the THF. Filter through a 0.22
m syringe filter. -
Optical Validation: Measure the UV-Vis absorption and photoluminescence (PL) spectra. Self-Validation Check: A red-shift in the PL spectrum compared to the THF solution confirms successful aggregation and nanoparticle formation.
Protocol B: In Vitro ROS Generation & PDT Efficacy Assay
Causality: The generation of ROS is quantified using 9,10-anthracenediyl-bis(methylene)dimalonic acid (ABDA), which degrades in the presence of
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ROS Quantification: Mix the NPs (10
g/mL) with ABDA (50 M) in a cuvette. Irradiate with white light (400–700 nm, 50 mW/cm ). Record the absorbance at 378 nm every 1 minute for 10 minutes. -
Cell Culture: Seed HeLa (cervical cancer) cells in a 96-well plate (
cells/well) and incubate for 24 hours ( C, 5% ). -
Incubation: Replace media with fresh media containing varying concentrations of NPs (0 to 20
g/mL). Incubate for 4 hours to allow endocytosis. -
Irradiation & Viability: Wash cells with PBS to remove non-internalized NPs. Irradiate the experimental group with white light (50 mW/cm
) for 5 minutes. Keep the control group in the dark. -
MTT Assay: Add MTT reagent, incubate for 4 hours, dissolve formazan crystals in DMSO, and read absorbance at 490 nm. Self-Validation Check: High viability in the dark group confirms the material is non-toxic inherently; low viability in the irradiated group confirms that the ABDA-validated ROS generation successfully induced apoptosis.
Self-validating workflow from material synthesis to in vitro PDT efficacy.
Quantitative Data Presentation
The dual-utility of the compound is best understood through its quantitative metrics across both fields.
Table 1: Optoelectronic & Photophysical Parameters
| Parameter | Value / Characteristic | Impact / Causality |
|---|---|---|
| Molecular Weight | 410.54 g/mol | Optimal for vacuum thermal evaporation (VTE) in OLED manufacturing. |
| Triplet Energy (
Table 2: Biomedical & PDT Efficacy Metrics (Nanoparticle Form)
| Parameter | Value / Characteristic | Impact / Causality |
|---|
| 2PA Cross-Section |
References
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MySkinRecipes / Advanced Materials. 4-(triphenylen-2-yl)dibenzo[b,d]thiophene (CAS 1115639-86-5) Product Specification. Retrieved from:[Link]
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Hu, L., et al. (2020). In Vivo Bioimaging and Photodynamic Therapy Based on Two-Photon Fluorescent Conjugated Polymers Containing Dibenzothiophene-S,S-dioxide Derivatives. ACS Applied Materials & Interfaces, 12(51), 57281–57289. Retrieved from:[Link]
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Mondal, S., et al. (2024). Triphenylene as a versatile scaffold for advanced functional materials. RSC Advances (via NIH PMC). Retrieved from:[Link]
